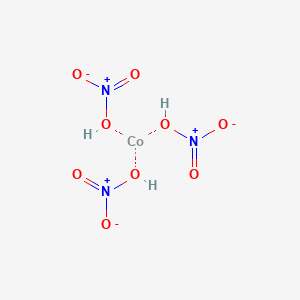

Cobalt, trinitrato-

货号:

B096463

CAS 编号:

19395-02-9

分子量:

247.97 g/mol

InChI 键:

QSQUFRGBXGXOHF-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cobalt is a hard, gray metal that occurs naturally. It is found in rocks, soil, water, plants, and animals, including people . Cobalt is used in many industries such as magnets materials, paint pigments, glasses, and even cancer therapy . It can harm the eyes, skin, heart, and lungs. Exposure to cobalt may cause cancer .

Synthesis Analysis

The preparation of cobalt (II) complexes that contain a tridentate ligand with sulfur, nitrogen, and sulfur donor atoms is described. The tridentate ligand precursors are based on bis-imidazole or bis-triazole moieties . Another method involves synthesizing the metal complex trans-dichlorobis(ethylenediamine)cobalt(III) chloride .Molecular Structure Analysis

The electronic structure of cobalt in molecular catalysts can be altered by modulating the coordination environments around metal centers . This enables tunable activity towards various reactions.Chemical Reactions Analysis

Cobalt is a part of many synthetic transformations centered on the alteration of oxidation states. These redox processes frequently pass through intermediates with short life-times, making their study challenging . Cobalt is also involved in reactions with ammonia, sodium hydroxide, and ammonium thiocyanate .Physical and Chemical Properties Analysis

Cobalt is a sturdy, gray metal which resembles iron and nickel. It has a high melting point of 1495°C and retains its strength to a higher temperature . Cobalt is one of the three naturally occurring magnetic metals . It has exceptional physical and chemical properties .安全和危害

未来方向

属性

IUPAC Name |

cobalt;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQUFRGBXGXOHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH3N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-02-9 |

Source

|

| Record name | Cobalt, trinitrato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

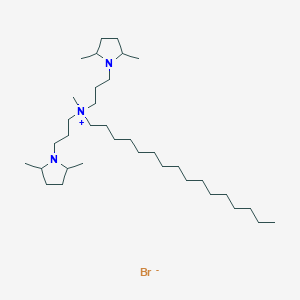

Pirralkonium bromide

Cat. No.: B096380

CAS No.: 17243-65-1

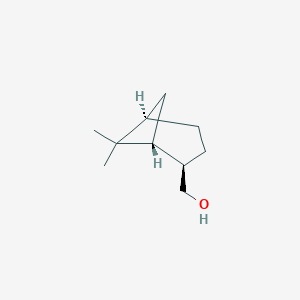

(+)-trans-Myrtanol

Cat. No.: B096382

CAS No.: 15358-91-5

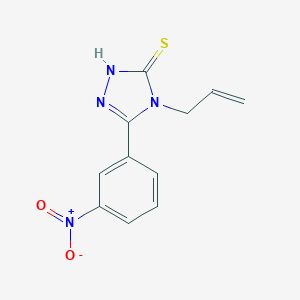

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B096383

CAS No.: 17050-61-2

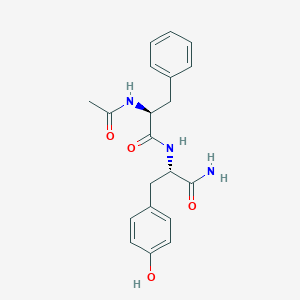

Ac-Phe-Tyr-NH2

Cat. No.: B096384

CAS No.: 19361-52-5

![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)

![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)